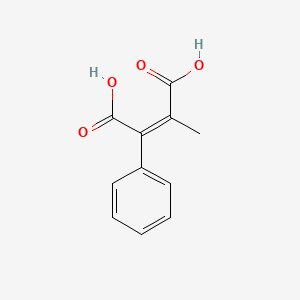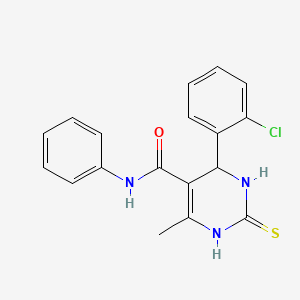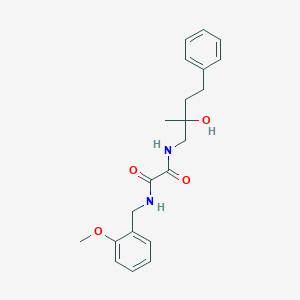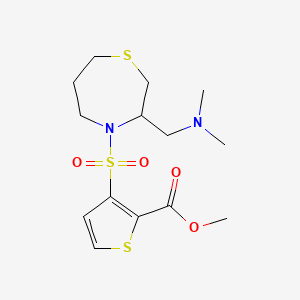
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid is an organic compound characterized by its unique structure, which includes a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid can be achieved through several methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2E)-2-Methyl-3-phenylbut-2-enedioic acid: This isomer differs in the configuration around the double bond.
2-Methyl-3-phenylpropanoic acid: Lacks the conjugated diene system present in (2Z)-2-Methyl-3-phenylbut-2-enedioic acid.
Uniqueness
This compound is unique due to its specific geometric configuration and the presence of a conjugated diene system, which imparts distinct chemical and physical properties compared to its isomers and related compounds .
属性
IUPAC Name |
(Z)-2-methyl-3-phenylbut-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7(10(12)13)9(11(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYRVJWWRBMLMI-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/C(=O)O)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2671781.png)



![4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride](/img/structure/B2671789.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2671791.png)



![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2671797.png)
![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)
![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)
